2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organic Synthesis Electrochemistry Benzylboronate Preparation

Free benzylboronic acids are plagued by rapid protodeboronation, forcing researchers to prepare them fresh and limiting their use in automated parallel synthesis. This pinacol-protected 4-isopropylbenzylboronic ester eliminates that bottleneck. - Exceptional bench stability enables direct dispensing by automated liquid handlers without pre-activation, a critical advantage for library synthesis. - Orthogonal reactivity of the benzylic C-B bond vs. aryl-Bpin allows sequential, protecting-group-free Suzuki couplings, reducing step count by at least 2 steps. - The 4-isopropylbenzyl motif increases lipophilicity (clogP ~2.5) and provides a distinct UV signature, facilitating both ADME tuning and HPLC tracking during lead optimization.

Molecular Formula C16H25BO2
Molecular Weight 260.2 g/mol
Cat. No. B13632354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H25BO2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C16H25BO2/c1-12(2)14-9-7-13(8-10-14)11-17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
InChIKeyHKROMKLVWBUTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Stabilized Benzylic Boronate Building Block


2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS not yet widely assigned; molecular formula C16H25BO2, molecular weight 260.18 g/mol) is a pinacol-protected primary benzylic boronic ester [1]. As a bench-stable, non-hygroscopic surrogate for the corresponding benzylboronic acid, it serves as a nucleophilic partner in Suzuki–Miyaura cross-couplings and related C–C bond-forming reactions, enabling the introduction of the 4-isopropylbenzyl motif into drug-like scaffolds and functional materials.

Stable boronic ester for Suzuki–Miyaura cross-coupling
Introduces 4-isopropylbenzyl motif into drug-like scaffolds
Orthogonal benzylic C(sp³)–B reactivity enables iterative synthesis
Purifiable by standard silica gel chromatography

Why Benzylic Pinacol Boronates Are Irreplaceable in Critical Syntheses


The C(sp3)–B bond in benzylic boronates exhibits fundamentally different transmetalation kinetics and stability profiles compared to the C(sp2)–B bond in aryl boronic acids [1]. The pinacol ester moiety further distinguishes the target compound by providing hydrolytic stability far exceeding that of free 4-isopropylbenzylboronic acid, which is prone to protodeboronation and anhydride formation under ambient conditions . Unlike the commercially ubiquitous 4-isopropylphenylboronic acid (CAS 16152-51-5) or its pinacol ester (CAS 325142-91-4), the benzyl homolog installs a flexible methylene linker that alters geometric and electronic properties in the final target molecule, a feature critical for optimizing pharmacophore spacing and reducing planar stacking liabilities [2].

Aryl vs benzylic C–B reactivity
Aryl boronic acids (C(sp²)–B) transmetallate under standard Suzuki conditions; benzylic C(sp³)–B remains intact, requiring orthogonal activation methods. Substituting with an aryl pinacol ester may alter the coupling sequence.
Free acid vs pinacol ester stability
4-Isopropylbenzylboronic acid is prone to protodeboronation and anhydride formation. The pinacol ester may offer improved bench stability, reducing handling variability, but the free acid’s instability limits direct replacement.
Methylene spacer geometry
The benzylic methylene linker introduces a flexible spacer absent in aryl homologs. Substituting with 4-isopropylphenylboronic acid pinacol ester removes this spacer, potentially altering pharmacophore geometry and target binding.

Head-to-Head Evidence: Target Compound vs. Closest Analogs


Electrochemical Synthesis: Chloride vs. Bromide Route Yield Comparison

In a direct head-to-head comparison within the same patent, the electrochemical reductive coupling of 4-isopropylbenzyl chloride with pinacolborane afforded the target 2-(4-isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 96% isolated yield (95% purity by NMR), whereas the analogous reaction using 4-isopropylbenzyl bromide gave only 81% yield (by GC) [1]. This demonstrates a 15% absolute yield advantage for the chloride route, which is also operationally simpler and avoids the higher cost of the bromide precursor.

Synthesis Yield
Head-to-head
Chloride route: 96% isolated yield
Bromide route: 81% (by GC)
Reported 15% absolute yield gain with chloride in electrochemical coupling
Steel cathode, Mg anode, THF, 0.06 A, (CF₃SO₂)₂NLi electrolyte
Organic Synthesis Electrochemistry Benzylboronate Preparation

Hydrolytic Stability of Pinacol Ester vs. Free Benzylboronic Acid

Free benzylboronic acids are notoriously unstable, undergoing rapid protodeboronation in protic media and forming intractable anhydride mixtures upon storage [1]. The target compound, as a pinacol ester, benefits from the documented kinetic stabilization imparted by the cyclic diol, which slows hydrolysis by orders of magnitude compared to the parent boronic acid [2]. While quantitative hydrolysis rate constants for this specific congener have not been published, phenylboronic pinacol ester (a structurally analogous model) exhibits a hydrolysis half-life that is 10- to 50-fold longer than phenylboronic acid at pH 7.4 [2]. The 4-isopropyl substitution on the benzyl ring further increases steric bulk around the boron center, which is expected to enhance hydrolytic robustness relative to the unsubstituted benzylboronic acid pinacol ester based on established structure–stability relationships for boronic esters [3].

Hydrolytic Stability
Class-level
Pinacol ester estimated >24 h half-life at pH 7.4
May improve bench stability and reduce protodeboronation vs free acid
Modeled from phenyl-Bpin; direct measurement not available for this compound
Boron Chemistry Stability Hydrolysis

Chemoselective Cross-Coupling: Benzylic C(sp³)–B vs. Aryl C(sp²)–B Reactivity

Crudden and co-workers demonstrated that primary and secondary benzylic boronic esters do not transmetallate under standard Suzuki–Miyaura conditions (Pd(PPh3)4, aqueous base) that readily couple aryl boronic acids and aryl pinacol esters [1]. In contrast, the benzylic C–B bond requires activation by silver oxide (Ag2O) or specialized ligands to undergo cross-coupling. This orthogonal reactivity profile enables iterative, protecting-group-free syntheses: the target 2-(4-isopropylbenzyl)-Bpin can be carried through an aryl–aryl Suzuki coupling step untouched, then selectively activated in a subsequent step to install the benzylic fragment. The 4-isopropyl substitution on the benzyl ring does not interfere with this chemoselectivity but provides a useful UV chromophore and lipophilic handle for compound purification and property tuning, which the unsubstituted benzyl-Bpin (CAS 87100-28-5) lacks.

Chemoselective Coupling
Method context
Benzylic C–B survives standard Suzuki conditions; requires Ag₂O for activation
Supports iterative, protecting-group-free synthetic design
Orthogonal to aryl-Bpin; verify reactivity with specific substrate pairs
Suzuki-Miyaura Coupling Chemoselectivity Iterative Synthesis

Silica Gel Chromatography Compatibility and Recovery

A common limitation of aryl and benzylic boronic acids is their tendency to streak, decompose, or undergo protodeboronation during silica gel chromatography. The 2022 study by Oka et al. demonstrated that while aryl boronic acids and many pinacol esters suffer from significant degradation on silica gel, certain diol-protected boronic esters can be purified by conventional flash chromatography with excellent recovery [1]. Pinacol-protected boronic esters of the 1,1,2,2-tetraethylethylene glycol (Epin) class showed 95–99% recovery after silica gel chromatography, whereas the corresponding boronic acids showed <50% recovery [1]. Although the target benzylic Bpin was not specifically tested, the well-established stability trend—pinacol esters being significantly more silica-gel-stable than free boronic acids—directly applies . The 4-isopropyl substituent further increases lipophilicity (clogP ~4.2), improving chromatographic resolution from polar impurities compared to the unsubstituted benzyl-Bpin (clogP ~3.0).

Silica Gel Recovery
Class-level
Pinacol ester: estimated >90% recovery
Free boronic acid: significant decomposition
May allow standard flash purification without special handling
Extrapolated from aryl-Bpin class; confirm for this specific compound
Purification Silica Gel Chromatography Boronic Ester Stability

Recommended Procurement and Application Scenarios


Iterative Divergent Synthesis of Polyfunctional Biaryls

The orthogonal reactivity of the benzylic C–B bond versus aryl boronic esters enables sequential, protecting-group-free Suzuki couplings [1]. A medicinal chemistry team can first couple an aryl halide with an aryl-Bpin partner, leaving the 4-isopropylbenzyl-Bpin intact, then activate the benzylic boronate with Ag2O to install a second aryl group. This reduces step count by at least 2 steps compared to approaches requiring protection/deprotection of boronic acid intermediates.

Late-Stage Functionalization with a Lipophilic Benzyl Handle

The 4-isopropylbenzyl group imparts increased lipophilicity (clogP contribution ~2.5) and a distinct UV signature, making it an ideal moiety for tuning ADME properties and facilitating HPLC tracking during lead optimization [2]. The pinacol ester's bench stability allows the compound to be dispensed by automated liquid handlers in parallel synthesis libraries without pre-activation, a critical advantage over free benzylboronic acids that require fresh preparation [3].

Electrochemical Scale-Up for Kilogram Supply

The BASF electrochemical process achieves 96% yield from the inexpensive 4-isopropylbenzyl chloride [4]. For CROs and CDMOs, this established protocol provides a direct route to scale up production without chromatographic purification (the crude product is isolated by extraction and distillation), offering a cost advantage over alternative routes relying on palladium-catalyzed borylation of benzyl halides with bis(pinacolato)diboron, which typically give 70–85% yields and require catalyst removal [4].

Synthesis of Kinase Inhibitor Analogs and Probes

The 4-isopropylbenzyl motif appears in next-generation kinase inhibitors, including RET inhibitor CN-3 [5]. The pinacol ester form allows direct incorporation of this fragment via Suzuki coupling onto heteroaryl halide cores, without the competing protodeboronation that plagues the free boronic acid under the aqueous basic conditions required for Pd catalysis [1].

Application
Selection Property
Validation Focus
Iterative divergent synthesis of polyfunctional biaryls
Orthogonal benzylic C(sp³)–B reactivity (survives aryl coupling)
Chemoselectivity and protecting-group-free sequence verification
Late-stage functionalization with lipophilic benzyl handle
Lipophilic isopropylbenzyl group and UV detectability
Compatibility with automated synthesis and HPLC tracking
Electrochemical scale-up to kilogram supply
High-yield chloride-based electrochemical protocol
Process scalability and purification without chromatography
Synthesis of kinase inhibitor analogs and probes
Stability under aqueous basic Suzuki conditions
Retention of boronate during heteroaryl coupling; avoid protodeboronation
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